N-(5-bromo-4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide
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Overview
Description
N-(5-bromo-4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C11H10BrN3OS and its molecular weight is 312.19. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactions
Reaction Mechanisms and Derivative Synthesis : Research by Davoodnia et al. (2009) investigates the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation, exploring the synthesis of thieno[2,3-d]pyrimidines. This study contributes to the understanding of reaction mechanisms and potential applications of such derivatives in various fields, including materials science and pharmacology (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).
Catalytic Applications : Bumagin et al. (2019) explored the use of N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide as a ligand for obtaining bimetallic boron-containing heterogeneous catalysts. These catalysts demonstrated high activity in the Suzuki reaction in aqueous media, indicating their potential in facilitating the synthesis of heterobiaryls containing furyl and thienyl rings. This research opens avenues for the development of efficient catalysts for organic synthesis (Bumagin, Petkevich, Kletskov, Alekseyev, & Potkin, 2019).
Pharmaceutical Research and Development
- Anticancer and Anti-inflammatory Properties : Abu-Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, including derivatives of N-(5-bromo-4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide, which exhibited significant anti-inflammatory and analgesic properties. This study highlights the compound's potential in the development of new therapeutic agents targeting inflammation and pain (Abu-Hashem, Al-Hussain, & Zaki, 2020).
Material Science and Photostabilization
- Photostabilization of Polymers : A study by Balakit et al. (2015) focused on the synthesis of new thiophene derivatives for the photostabilization of rigid poly(vinyl chloride). This research suggests that derivatives of this compound can be effective in enhancing the durability of PVC materials against UV degradation, indicating its potential application in material science (Balakit, Ahmed, El-Hiti, Smith, & Yousif, 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that similar compounds interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that the compound can act as a nucleophile, attacking electrophilic carbon in other molecules . This interaction can lead to changes in the structure and function of the target molecules.
Biochemical Pathways
Based on its structure, it’s likely that it interacts with multiple pathways, potentially influencing a wide range of biological processes .
Pharmacokinetics
Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
It’s likely that the compound influences the function of various enzymes and receptors, potentially leading to changes in cellular signaling and function .
Properties
IUPAC Name |
N-(5-bromo-4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3OS/c1-6-9(12)7(2)14-11(13-6)15-10(16)8-4-3-5-17-8/h3-5H,1-2H3,(H,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IERYGESLBYDWGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC(=O)C2=CC=CS2)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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